methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside
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Overview
Description
Methyl 4,6-dideoxy-4-(3-deoxy-L-glycero-tetronamido)-2-O-methyl-alpha-D-mannopyranoside is an N-acyl-hexosamine that is the methyl alpha-glycoside of the terminal moiety, and presumed antigenic determinant, of the O-specific polysaccharide of Vibrio cholerae O:1, serotype Ogawa. It has a role as an epitope. It is a N-acyl-hexosamine and a methyl mannoside. It derives from an alpha-D-mannose.
Scientific Research Applications
Synthesis Methodologies and Applications :
- A study detailed the diastereoselective addition of amines to vinyl sulfone-modified carbohydrates, presenting a novel method for synthesizing new classes of deoxyaminosugars (Ravindran et al., 2000).
- Another research explored the synthesis and application of diaminohexopyranosides as ligands in various metal complexes, with potential implications in cancer treatment (Matthias Böge et al., 2015).
Structural Analysis and Characterization :
- A study on the preparation and structure of sugar amino acids via corresponding hydantoin derivatives provided insights into the structural properties of these compounds (M. Koóš et al., 2000).
- Research on the crystal structure of methyl 4-amino-4-cyano-4,6-dideoxy-2,3-O-isopropylidene-alpha-L-talopyranoside contributed to understanding the molecular configurations of similar compounds (M. Koóš et al., 2000).
Antimicrobial and Antiviral Studies :
- A recent study synthesized new derivatives of methyl alpha-D-mannopyranoside and evaluated their antimicrobial potential, including molecular docking studies against SARS-CoV-2 MPRO inhibitors (F. Yasmin et al., 2021).
- Another research focused on the regioselective synthesis of monosaccharide derivatives and their antimicrobial activities, contributing to the understanding of their potential medical applications (S. Kawsar et al., 2013).
properties
Product Name |
methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside |
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Molecular Formula |
C12H23NO7 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(2S)-2,4-dihydroxy-N-[(2R,3S,4S,5S,6S)-4-hydroxy-5,6-dimethoxy-2-methyloxan-3-yl]butanamide |
InChI |
InChI=1S/C12H23NO7/c1-6-8(13-11(17)7(15)4-5-14)9(16)10(18-2)12(19-3)20-6/h6-10,12,14-16H,4-5H2,1-3H3,(H,13,17)/t6-,7+,8-,9+,10+,12+/m1/s1 |
InChI Key |
NGGZJRAGGXAXNO-RPBIHCLYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)OC)O)NC(=O)[C@H](CCO)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC)O)NC(=O)C(CCO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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